3-chloro-1H-pyrazolo[3,4-c]pyridine
Description
3-Chloro-1H-pyrazolo[3,4-c]pyridine is a halogenated bicyclic heterocycle featuring a pyrazole ring fused to a pyridine moiety at the [3,4-c] position. Its synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, describes a method for synthesizing 3-bromo derivatives using sodium methoxide and copper iodide catalysis, followed by N-bromosuccinimide (NBS) bromination . Similarly, highlights efficient routes to 5-halo-1H-pyrazolo[3,4-c]pyridines, emphasizing their versatility in further functionalization .
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENFQWPNKBSHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348865 | |
| Record name | 3-chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-14-9 | |
| Record name | 3-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76006-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include substituted pyrazolopyridines, N-oxides, and biaryl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
3-Chloro-1H-pyrazolo[3,4-c]pyridine has been investigated for its anticancer properties. Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown promising results against TRKA kinase, which is implicated in various cancers. A notable study demonstrated that a derivative exhibited an IC50 value of 56 nM against TRKA kinase and effectively inhibited the proliferation of colorectal cancer cells at an IC50 of 0.304 μM, indicating selective activity against malignant cells while sparing normal cells .
1.2 Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound derivatives. These compounds have been shown to inhibit bacterial growth by targeting essential enzymes critical for bacterial survival. The precise mechanisms are still under investigation but suggest interference with metabolic pathways crucial to bacterial proliferation .
1.3 Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting specific signaling pathways associated with inflammation. It interacts with kinases that regulate inflammatory responses, suggesting a mechanism where it modulates immune responses effectively .
Agrochemical Applications
This compound is utilized in the development of agrochemicals. Its unique structural features allow it to serve as a building block for designing pesticides and herbicides that target specific biological pathways in pests and weeds while minimizing harm to non-target organisms .
Drug Discovery and Development
3.1 Fragment-Based Drug Discovery (FBDD)
The compound serves as a crucial scaffold in fragment-based drug discovery due to its ability to be selectively elaborated into more complex structures. Researchers have demonstrated how this compound can undergo various functionalization reactions to create derivatives with enhanced biological activity. Techniques such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination have been employed to modify this scaffold efficiently .
3.2 Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound have revealed insights into how modifications at various positions influence biological activity. For example, substituents at the C-3 and C-5 positions can dramatically alter the compound's potency against specific targets, making it a versatile candidate for further development .
Case Studies
Case Study 1: Cancer Treatment
In preclinical models using colorectal cancer cell lines, derivatives of this compound were tested for their ability to inhibit tumor growth. Results indicated that specific modifications led to enhanced selectivity and potency against cancer cells compared to normal cells.
Case Study 2: Antimicrobial Activity
A derivative was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action through enzyme inhibition essential for bacterial survival.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Halogenated Pyrazolo[3,4-c]Pyridine Derivatives
Halogenation at different positions of the pyrazolo[3,4-c]pyridine core significantly influences reactivity and biological activity. Below is a comparison of key derivatives:
Key Observations :
- Reactivity : Iodo derivatives (e.g., 3-iodo) are more reactive in cross-coupling reactions than chloro or bromo analogs due to the weaker C–I bond .
- Positional Effects : Halogen placement (e.g., 3-Cl vs. 5-Br) alters electronic properties, impacting downstream functionalization. For instance, 5-bromo derivatives are sterically hindered compared to 3-substituted isomers .
- Ring Fusion : Pyrazolo[4,3-c]pyridine derivatives (e.g., 3-bromo-6-chloro) exhibit distinct reactivity compared to [3,4-c]-fused analogs due to differences in ring strain and electron distribution .
Comparison with Other Heterocyclic Scaffolds
Pyrazolo[3,4-c]pyridines are often compared to related bicyclic heterocycles, such as pyrrolo[3,4-c]pyridines and pyrano[3,4-c]pyridines:
Key Differences :
- Electronic Properties : Pyrrolo derivatives (e.g., HPPT) exhibit strong fluorescence due to extended conjugation, unlike pyrazolo analogs .
- Biological Targets: Pyrano[3,4-c]pyridines show anticonvulsant activity (e.g., pentylenetetrazole antagonism), while pyrazolo derivatives are more commonly explored in oncology .
Biological Activity
3-Chloro-1H-pyrazolo[3,4-c]pyridine is an aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_5ClN_2, with a molecular weight of approximately 188.58 g/mol. The compound features a fused pyrazole and pyridine ring system, characterized by a chlorine atom at the 3-position of the pyrazole ring. Its structural complexity contributes to its reactivity and potential applications in drug discovery.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-c]pyridine can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated cytotoxic effects against ovarian and breast cancer cell lines while maintaining low toxicity towards non-cancerous cells .
- Kinase Inhibition : Interaction studies reveal that this compound may act as an inhibitor for specific kinases, which are crucial in cancer signaling pathways. The binding affinity of this compound with various biological targets has been investigated to elucidate its mechanism of action .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens. For example, certain pyrazolo[3,4-c]pyridines exhibited effective inhibition against Mycobacterium tuberculosis .
Synthesis Methods
The synthesis of this compound involves several chemical reactions. One common method includes cyclization reactions involving hydrazine derivatives and pyridine-based compounds. The following table summarizes key synthetic routes:
| Synthetic Route | Key Reagents | Reaction Conditions |
|---|---|---|
| Cyclization of hydrazinopyridine | Dialkyl maleate | 25°C - 100°C with alkali metal alkoxide |
| Chlorination | N,N-dimethyl-1H-pyrazole-1-sulfonamide | Treatment with perchloroethane and n-butyl lithium |
| Hydrolysis to carboxylic acid | Alkyl esters | Hydrolysis followed by decarboxylation |
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Anticancer Activity : A study by Kalai et al. demonstrated that compounds derived from pyrazolo[3,4-c]pyridine exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cells .
- Kinase Inhibition : In vitro assays indicated that certain derivatives could effectively inhibit the CDK1/cyclin B complex, which is vital for cell cycle regulation in cancer .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of specific pyrazolo derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
